molecular formula C21H14BrClFN3O2S B2844668 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1251569-37-5

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B2844668
CAS No.: 1251569-37-5
M. Wt: 506.77
InChI Key: LLMRIADYVIIRNZ-UHFFFAOYSA-N
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Description

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzodiazepine core, a thienyl group, and various halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring. Commonly used reagents include ortho-diamines and carboxylic acids or their derivatives.

    Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group of the benzodiazepine core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromo group can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of alcohols or amines from the carbonyl group.

    Substitution: Formation of amino derivatives from halogenated positions.

Scientific Research Applications

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Pharmacology: Research focuses on its interaction with various receptors in the central nervous system, including GABA receptors.

    Chemical Biology: The compound is used as a tool to study the biological pathways and mechanisms involving benzodiazepine receptors.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Clonazepam: Known for its anticonvulsant effects, also a benzodiazepine.

    Lorazepam: Used for its anxiolytic and sedative effects, structurally similar to the compound .

Uniqueness

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide is unique due to the presence of the thienyl group and the specific halogen substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural differences can lead to variations in receptor binding affinity, metabolic stability, and overall efficacy in therapeutic applications.

Properties

IUPAC Name

2-[4-(5-bromothiophen-2-yl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClFN3O2S/c22-19-8-7-18(30-19)16-10-21(29)27(17-4-2-1-3-15(17)25-16)11-20(28)26-14-6-5-12(23)9-13(14)24/h1-9H,10-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMRIADYVIIRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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